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Compound of Interest

Compound Name: L-Aspartic acid-1,4-13C2,15N

Cat. No.: B12416701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of stable isotope-labeled aspartic

acid in metabolic research, proteomics, and drug development. By replacing atoms such as

¹²C, ¹⁴N, or ¹H with their heavier, non-radioactive isotopes (¹³C, ¹⁵N, or ²H/D), researchers can

precisely trace the fate of aspartic acid in complex biological systems. This guide provides

detailed experimental methodologies, quantitative data summaries, and visual workflows to

facilitate the integration of these powerful techniques into your research.

Metabolic Flux Analysis with ¹³C-Labeled Aspartic
Acid
Stable isotope-labeled aspartic acid is a critical tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA),

enabling the quantification of carbon flow through central metabolic pathways.[1] Aspartic acid

is intrinsically linked to the Tricarboxylic Acid (TCA) cycle through its transamination product,

oxaloacetate.[2] By introducing [U-¹³C]-Aspartic Acid (where all four carbons are ¹³C),

researchers can trace its entry into the TCA cycle and subsequent distribution into connected

pathways. This provides a detailed snapshot of cellular metabolic activity and reprogramming in

response to various stimuli or disease states.[3][4][5]

Data Presentation: TCA Cycle Metabolite Enrichment
The following table summarizes representative data from a ¹³C-MFA experiment where human

umbilical vein endothelial cells (HUVECs) were treated with a metabolic inhibitor. The data
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shows the percentage decrease in ¹³C enrichment of TCA cycle intermediates and related

amino acids derived from a ¹³C-labeled carbon source, indicating a reduction in TCA cycle

activity.

Metabolite
Mean ¹³C
Enrichment
Decrease (%)

Standard Deviation
(%)

p-value

Aspartate 16 2.1 < 0.05

Malate 7 1.5 < 0.01

Fumarate 6 1.3 < 0.01

Citrate/Isocitrate 5 1.1 < 0.01

α-Ketoglutarate 4 0.9 < 0.01

Glutamate 7 1.4 < 0.05

(Data is

representative,

adapted from

observed trends in

metabolic flux

studies.)[6]

Mandatory Visualization: Aspartic Acid in the TCA Cycle
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Caption: Tracing ¹³C-Aspartic Acid through the TCA Cycle.

Experimental Protocol: ¹³C-MFA Using Labeled Aspartate
This protocol outlines the key steps for a ¹³C-MFA experiment using [U-¹³C]-Aspartic Acid to

probe TCA cycle metabolism in cultured mammalian cells.

Cell Culture and Labeling:

Culture cells to mid-log phase in standard growth medium.

Replace the standard medium with a custom medium containing all necessary amino

acids and nutrients, but with unlabeled aspartic acid replaced by a known concentration of

[U-¹³C]-Aspartic Acid (e.g., 100 µM).
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Incubate the cells for a sufficient duration (e.g., 6-24 hours) to approach isotopic steady

state. The exact time should be determined empirically for the specific cell line and

experimental conditions.

Metabolite Extraction:

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered

saline (PBS).

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet protein

and cell debris.

Transfer the supernatant, which contains the polar metabolites, to a new tube and dry it

using a vacuum concentrator.

Sample Derivatization for GC-MS Analysis:

To make the polar metabolites volatile for Gas Chromatography (GC) analysis, a two-step

derivatization is performed.

First, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried

metabolites. Incubate at 37°C for 90 minutes. This step protects carbonyl groups.

Second, add 80 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) +

1% tert-Butyldimethylchlorosilane (TBDMCS). Incubate at 60°C for 60 minutes. This step

silylates hydroxyl and amine groups.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Analyze the derivatized samples using a GC-MS system.

GC Parameters (Representative):

Column: DB-5ms or equivalent.
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Injector Temperature: 250°C.

Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5

min.

MS Parameters (Representative):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 50-650.

Data Acquisition: Full scan mode to capture the mass isotopomer distributions of

aspartate and other TCA cycle intermediates.

Data Analysis:

Identify metabolite peaks based on retention time and mass spectra by comparing to a

library of known standards.

Correct the raw mass isotopomer distributions for natural isotope abundances.

Use software (e.g., INCA, Metran) to fit the corrected labeling data to a metabolic network

model to estimate intracellular fluxes.[7]

Proteomics: Measuring Protein Turnover with ¹⁵N-
Labeled Aspartic Acid
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for

quantitative proteomics.[8] While typically employing labeled lysine and arginine, the principle

can be extended to other amino acids like ¹⁵N-aspartic acid to measure protein synthesis and

degradation rates (turnover). In a pulsed-SILAC (pSILAC) experiment, cells are switched to a

medium containing the "heavy" amino acid for a defined period, and the rate of its incorporation

into proteins is measured by mass spectrometry.[9]

Data Presentation: Protein Synthesis Rates
The table below shows representative fractional synthesis rates (FSR) for several proteins in

pancreatic cancer cells cultured for 72 hours in a medium containing a ¹⁵N-labeled amino acid
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mixture. FSR represents the percentage of a specific protein that is newly synthesized during

the labeling period.

Protein ID (Example) Protein Name
Fractional Synthesis Rate
(FSR) (%)

P00734 Pyruvate Kinase 76

P06733 Vimentin 68

P62736 Profilin-1 62

P02768 Albumin 55

P08670 Vinculin 49

P60709 Actin, cytoplasmic 1 44

(Data is representative of

typical results from ¹⁵N labeling

experiments.)

Mandatory Visualization: SILAC Experimental Workflow
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Phase 1: Cell Culture & Labeling

Phase 2: Sample Preparation

Phase 3: Analysis & Quantification
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Combine lysates
(1:1 protein ratio)
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Identify peptide pairs
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Quantify peak intensity ratios
(Heavy / Light)

Determine Protein Turnover Rates
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Caption: General workflow for a SILAC-based protein turnover experiment.
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Experimental Protocol: pSILAC for Protein Turnover
Analysis
This protocol details the steps for measuring protein turnover using pulsed labeling with ¹⁵N-

Aspartic Acid.

Cell Culture and Adaptation:

Culture two populations of cells. One in standard "light" medium and one in "heavy" SILAC

medium where ¹⁴N-aspartic acid is replaced with ¹⁵N-aspartic acid.

Culture for at least 6-8 cell doublings to ensure complete incorporation of the heavy amino

acid in the "heavy" cell line. Verify incorporation (>98%) by MS analysis of a small cell

sample.

Pulse Labeling Experiment (Forward Labeling):

Begin with cells fully adapted to the "light" medium.

At time t=0, switch the cells to "heavy" SILAC medium.

Harvest cell populations at various time points (e.g., 0, 6, 12, 24, 48 hours) after the

switch.

Sample Preparation:

For each time point, harvest the labeled cells.

Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

Determine the protein concentration of each lysate using a standard assay (e.g., BCA

assay).

Mix an equal amount of protein from a "heavy" reference sample (from step 1) with each

"light-to-heavy" time point sample. This heavy reference acts as an internal standard.

Protein Digestion:
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Perform in-solution or in-gel digestion of the combined protein samples.

In-solution: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with

a protease like Trypsin overnight at 37°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g.,

Orbitrap).

LC Parameters (Representative):

Column: C18 reverse-phase column.

Gradient: A 90-minute gradient from 2% to 40% acetonitrile with 0.1% formic acid.

MS Parameters (Representative):

Mode: Data-Dependent Acquisition (DDA).

MS1 Scan: High resolution (e.g., 60,000) scan to detect peptide precursor ions.

MS2 Scan: Fragmentation (e.g., HCD) of the top 10-20 most intense precursor ions for

identification.

Data Analysis:

Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and

quantify the intensity ratios of heavy-to-light peptide pairs.

For each protein, plot the ratio of heavy/(heavy+light) intensity over time.

Calculate the protein synthesis rate by fitting the data to a first-order kinetics model. The

half-life (t₁/₂) can be calculated from the rate constant (k) as t₁/₂ = ln(2)/k.

Drug Development: Pharmacokinetic Studies with
Deuterated Aspartic Acid
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In drug development, replacing hydrogen atoms with their stable isotope, deuterium (²H or D),

can significantly alter a molecule's pharmacokinetic profile. This "deuterium switch" can slow

down metabolism by enzymes that involve C-H bond cleavage, a phenomenon known as the

kinetic isotope effect. Deuterated aspartic acid (e.g., L-Aspartic acid-d₃) can be used as a

tracer to study the absorption, distribution, metabolism, and excretion (ADME) of aspartic acid

itself or of drugs that are conjugated to it.[2]

Data Presentation: Representative Pharmacokinetic
Parameters
The following table presents a hypothetical comparison of key pharmacokinetic parameters for

a standard compound (e.g., L-Aspartic Acid) and its deuterated analog after oral administration.

Slower metabolism of the deuterated compound typically results in a longer half-life and

increased systemic exposure.

Parameter L-Aspartic Acid (Standard)
L-Aspartic Acid-d₃
(Deuterated)

Tₘₐₓ (h)(Time to max

concentration)
0.5 0.7

Cₘₐₓ (ng/mL)(Max plasma

concentration)
150 220

t₁/₂ (h)(Elimination half-life) 1.2 2.5

AUC₀-t (ng·h/mL)(Area under

the curve)
350 780

(This data is representative

and illustrates the potential

effects of deuteration on

pharmacokinetics.)

Mandatory Visualization: Logic of a Pharmacokinetic
Tracer Study
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Experimental Phase

Bioanalytical Phase

Modeling & Analysis Phase
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Caption: Logical flow of a pharmacokinetic study using a deuterated tracer.
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Experimental Protocol: Quantifying Deuterated Aspartic
Acid in Plasma
This protocol provides a method for the quantification of L-Aspartic acid-d₃ in plasma samples

using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection:

Following administration of L-Aspartic acid-d₃ to test subjects, collect blood samples into

tubes containing an anticoagulant (e.g., EDTA) at specified time points (e.g., 0, 15, 30, 60

min; 2, 4, 8, 12, 24 h).

Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

Sample Preparation (Protein Precipitation):

Thaw plasma samples on ice.

To a 100 µL aliquot of plasma, add 400 µL of ice-cold acetonitrile containing an internal

standard (e.g., ¹³C,¹⁵N-labeled Aspartic Acid) to precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 98% water, 2%

acetonitrile, 0.1% formic acid).

Liquid Chromatography (LC) Separation:

Inject the reconstituted sample onto an LC system.

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable

for retaining polar molecules like amino acids.
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Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: Start at high %B, and gradually decrease to increase elution of polar

compounds. A representative gradient might be: 95% B to 40% B over 5 minutes.

Tandem Mass Spectrometry (MS/MS) Detection:

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization

(ESI+) mode.

Optimize the detection method using Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical):

L-Aspartic acid-d₃: Precursor ion (Q1) m/z 137.1 -> Product ion (Q3) m/z 74.1 (loss of

carboxyl and deuterated fragments).

Internal Standard ([¹³C₄,¹⁵N]-Aspartic Acid): Precursor ion (Q1) m/z 138.1 -> Product ion

(Q3) m/z 74.1.

Optimize MS parameters such as collision energy and declustering potential for maximum

signal intensity.

Data Analysis and Pharmacokinetic Calculation:

Construct a calibration curve by spiking known concentrations of L-Aspartic acid-d₃ into

blank plasma and processing as above.

Quantify the concentration of the deuterated tracer in the study samples by interpolating

from the calibration curve (using the ratio of the analyte peak area to the internal standard

peak area).

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental

analysis on the concentration-time data to determine parameters like Cₘₐₓ, Tₘₐₓ, t₁/₂, and

AUC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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